molecular formula C9H12N6O B6629173 2-methyl-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]pyrazole-3-carboxamide

2-methyl-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]pyrazole-3-carboxamide

Cat. No. B6629173
M. Wt: 220.23 g/mol
InChI Key: OIQCJVYEINGBLM-UHFFFAOYSA-N
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Description

2-methyl-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]pyrazole-3-carboxamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields, including medicine, agriculture, and materials science. This compound is a pyrazole derivative that can be synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.

Scientific Research Applications

2-methyl-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]pyrazole-3-carboxamide has potential applications in various fields of scientific research. In medicine, this compound has been studied for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. In agriculture, this compound has been studied for its potential as a fungicide, as it has been shown to have antifungal activity against various plant pathogens. In materials science, this compound has been studied for its potential as a building block for the synthesis of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 2-methyl-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]pyrazole-3-carboxamide is not fully understood, but it is believed to involve the inhibition of key enzymes or proteins involved in various biological processes. In cancer cells, this compound has been shown to inhibit the activity of the enzyme topoisomerase II, which is essential for DNA replication and cell division. In fungi, this compound has been shown to inhibit the activity of the enzyme sterol 14α-demethylase, which is essential for the synthesis of ergosterol, a key component of fungal cell membranes.
Biochemical and Physiological Effects:
2-methyl-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]pyrazole-3-carboxamide has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, or programmed cell death, which is a key mechanism for the elimination of cancer cells. In fungi, this compound has been shown to disrupt the integrity of fungal cell membranes, leading to cell death. In addition, this compound has been shown to have low toxicity in mammalian cells, making it a promising candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-methyl-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]pyrazole-3-carboxamide is its relatively simple synthesis method using commercially available reagents. In addition, this compound has been shown to have low toxicity in mammalian cells, making it a promising candidate for further development as a therapeutic agent. However, one of the main limitations of this compound is its limited solubility in water, which can make it difficult to use in certain lab experiments.

Future Directions

There are several future directions for the study of 2-methyl-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]pyrazole-3-carboxamide. In medicine, further studies are needed to determine the efficacy and safety of this compound as an anticancer agent in vivo. In agriculture, further studies are needed to determine the effectiveness of this compound as a fungicide in field trials. In materials science, further studies are needed to explore the potential of this compound as a building block for the synthesis of novel materials with unique properties. In addition, further studies are needed to improve the solubility of this compound in water, which could expand its potential applications in various fields.

Synthesis Methods

2-methyl-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]pyrazole-3-carboxamide can be synthesized using various methods, including the reaction of 2-methylpyrazole-3-carboxylic acid with 1-(1H-1,2,4-triazol-5-yl)ethanamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). Other methods include the reaction of 3-amino-2-methylpyrazole with 1-(1H-1,2,4-triazol-5-yl)ethanone in the presence of a base such as potassium carbonate or sodium hydride. The synthesis of this compound is relatively straightforward and can be achieved using commercially available reagents.

properties

IUPAC Name

2-methyl-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N6O/c1-6(8-10-5-11-14-8)13-9(16)7-3-4-12-15(7)2/h3-6H,1-2H3,(H,13,16)(H,10,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIQCJVYEINGBLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=NN1)NC(=O)C2=CC=NN2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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